molecular formula C15H13NO3S B7728336 6-Ethyl-7-hydroxy-3-(4-methylthiazol-2-yl)-4H-chromen-4-one CAS No. 170466-84-9

6-Ethyl-7-hydroxy-3-(4-methylthiazol-2-yl)-4H-chromen-4-one

Cat. No.: B7728336
CAS No.: 170466-84-9
M. Wt: 287.3 g/mol
InChI Key: KYKJGMTXQIEDNW-UHFFFAOYSA-N
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Description

6-Ethyl-7-hydroxy-3-(4-methylthiazol-2-yl)-4H-chromen-4-one is a chromen-4-one (coumarin) derivative featuring a 4-methylthiazole substituent at position 3, an ethyl group at position 6, and a hydroxyl group at position 6. Its molecular formula is C₁₅H₁₃NO₃S, with a molecular weight of 287.33 g/mol . Key physical properties include a predicted boiling point of 488.8±55.0 °C, density of 1.371±0.06 g/cm³, and a pKa of 6.85±0.20, indicative of moderate acidity from the hydroxyl group .

Properties

IUPAC Name

6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S/c1-3-9-4-10-13(5-12(9)17)19-6-11(14(10)18)15-16-8(2)7-20-15/h4-7,17H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKJGMTXQIEDNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1O)OC=C(C2=O)C3=NC(=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60419816
Record name 6-ethyl-7-hydroxy-3-(4-methyl(1,3-thiazol-2-yl))chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60419816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801591
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

170466-84-9
Record name 6-ethyl-7-hydroxy-3-(4-methyl(1,3-thiazol-2-yl))chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60419816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-7-hydroxy-3-(4-methylthiazol-2-yl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-ethyl-7-hydroxychromone with 4-methylthiazol-2-yl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-7-hydroxy-3-(4-methylthiazol-2-yl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.

    Reduction: The carbonyl group at the 4-position can be reduced to form an alcohol.

    Substitution: The thiazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Ethyl-7-hydroxy-3-(4-methylthiazol-2-yl)-4H-chromen-4-one involves its interaction with specific molecular targets. For instance, as a thrombin inhibitor, it binds to the active site of thrombin, preventing the enzyme from catalyzing the conversion of fibrinogen to fibrin, a crucial step in blood clot formation. This inhibition is facilitated by the compound’s ability to form stable interactions with the enzyme’s active site residues .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Structural Features

The compound’s structural uniqueness lies in its 4-methylthiazol-2-yl group at position 3. Below is a comparative analysis with analogous chromen-4-one derivatives:

Table 1: Structural and Physical Comparison
Compound Name (CAS) Substituents Molecular Formula Molecular Weight pKa Key Features Source
Target Compound (See ) 3-(4-methylthiazol-2-yl), 6-ethyl, 7-hydroxy C₁₅H₁₃NO₃S 287.33 6.85 Thiazole ring enhances lipophilicity; moderate acidity.
6-Ethyl-3-(4-fluoro-phenoxy)-7-hydroxy-2-methyl-chromen-4-one (106020-44-4) 3-(4-fluoro-phenoxy), 2-methyl C₁₈H₁₅FO₄ 314.31 N/A Phenoxy group introduces aromaticity; fluorine may improve metabolic stability.
7-Hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one (40957-83-3) 3-(4-hydroxyphenyl), 6-methoxy C₁₆H₁₂O₅ 284.26 N/A Methoxy and hydroxyl groups increase polarity; potential antioxidant activity.
6-Bromo-3-(2-methylthiazol-4-yl)-2H-chromen-2-one (Synthetic, no CAS) 6-bromo, 3-(2-methylthiazol-4-yl) C₁₃H₉BrN₂O₂S 337.19 N/A Bromine substitution may enhance reactivity for further derivatization.
6-Ethyl-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one (129415-01-6) 3-(4-methoxyphenyl) C₁₈H₁₆O₄ 296.32 N/A Methoxyphenyl group contributes to π-π stacking interactions.

Key Differences and Implications

Substituent Electronic Effects: The 4-methylthiazol-2-yl group in the target compound introduces a heterocyclic ring with sulfur and nitrogen, which may enhance electron-withdrawing effects compared to phenyl or phenoxy groups (e.g., in or ). This could influence reactivity in nucleophilic substitutions or metal coordination.

Acidity and Solubility: The target’s pKa of 6.85 suggests its hydroxyl group is less acidic than phenolic hydroxyls (typically pKa ~10) but more acidic than aliphatic alcohols. This could enhance solubility in basic environments compared to non-hydroxylated analogues.

Potential Applications: Thiazole-containing derivatives (target and ) are structurally akin to bioactive molecules, hinting at antimicrobial or kinase-inhibitory properties. Antioxidant activity is documented for chromen-4-ones with hydroxyl and methoxy groups (), though the target’s thiazole moiety may redirect biological activity toward other targets.

Biological Activity

6-Ethyl-7-hydroxy-3-(4-methylthiazol-2-yl)-4H-chromen-4-one is a synthetic compound belonging to the class of chromones, which are known for their diverse biological activities. This specific compound combines a chromone core with a 4-methylthiazole substituent, contributing to its potential pharmacological properties. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C15H13N1O3S1C_{15}H_{13}N_{1}O_{3}S_{1}, and its IUPAC name is 6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)chromen-4-one. The presence of both hydroxyl and thiazole groups enhances its reactivity and biological activity.

Property Value
Molecular FormulaC₁₅H₁₃N₁O₃S₁
Molecular Weight285.34 g/mol
CAS Number170466-84-9
SolubilitySoluble in organic solvents

Biological Activities

This compound has been investigated for several biological activities:

1. Antioxidant Activity

Chromones are known for their antioxidant properties. Studies have shown that compounds like this compound can scavenge free radicals, thereby protecting cells from oxidative stress.

2. Anticancer Potential

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.

3. Enzyme Inhibition

This compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is relevant in the treatment of Alzheimer's disease. Its IC50 value for AChE inhibition has been reported as low as 2.7 µM, indicating strong inhibitory activity . Additionally, it acts as a thrombin inhibitor, preventing blood clot formation by binding to the active site of the enzyme.

Case Studies

Several studies highlight the biological activity of this compound:

  • Study on Anticancer Activity :
    • Objective : To evaluate the anticancer effects on breast cancer cell lines.
    • Method : MTT assay was used to assess cell viability.
    • Results : The compound showed a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM.
  • Study on AChE Inhibition :
    • Objective : To assess the inhibitory effects on AChE.
    • Method : In vitro assays were conducted using various concentrations of the compound.
    • Results : An IC50 value of 2.7 µM was recorded, indicating potent inhibitory action against AChE, suggesting therapeutic potential for Alzheimer's disease .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Thrombin Inhibition : The compound binds to thrombin's active site, preventing the conversion of fibrinogen to fibrin.
  • AChE Inhibition : It forms stable interactions with key residues in the active site of AChE, leading to decreased acetylcholine breakdown.

Comparison with Similar Compounds

The uniqueness of this compound lies in its specific combination of functional groups compared to similar chromone derivatives:

Compound Key Features Biological Activity
7-HydroxyflavoneHydroxyl group at position 7Antioxidant
3-(benzo[d]thiazol-2-yl)-chromoneBenzothiazole instead of methylthiazoleAntimicrobial
6-EthylchromoneEthyl group at position 6Anticancer

Q & A

Q. What are the established synthetic routes for 6-ethyl-7-hydroxy-3-(4-methylthiazol-2-yl)-4H-chromen-4-one, and what key reagents are involved?

The synthesis typically involves multi-step organic reactions. The chromen-4-one core is first prepared using precursors like ethyl acetoacetate and phenolic derivatives. Subsequent steps introduce the thiazole ring via nucleophilic substitution or coupling reactions, often employing 4-methylthiazole-2-amine. Reaction conditions (e.g., acidic/basic catalysts, controlled temperatures) are critical for regioselectivity. Purification via column chromatography or recrystallization ensures high yield and purity .

Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) confirms proton environments and carbon frameworks.
  • X-ray crystallography (using SHELX programs or ORTEP-III) resolves 3D molecular geometry and hydrogen-bonding networks .
  • Mass spectrometry (HRMS or ESI-MS) validates molecular weight and fragmentation patterns.

Q. What preliminary biological activities have been reported for this compound?

In vitro studies highlight antimicrobial and anticancer potential. For antimicrobial testing, minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria are standard. Anticancer activity is assessed via cell viability assays (e.g., MTT on cancer cell lines), with IC₅₀ values reported. The thiazole moiety enhances bioactivity by targeting microbial enzymes or disrupting cancer cell redox balance .

Advanced Research Questions

Q. How can synthetic yields and purity be optimized for large-scale production?

  • Catalyst optimization : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity.
  • Flow chemistry : Continuous flow reactors enhance reproducibility and scalability.
  • Quality control : HPLC with UV detection monitors purity (>98%), while differential scanning calorimetry (DSC) assesses crystallinity .

Q. What strategies are effective for structure-activity relationship (SAR) studies of chromenone-thiazole hybrids?

  • Systematic substitution : Replace the ethyl, hydroxy, or thiazole groups with bioisosteres (e.g., halogens, morpholine) and compare activity.
  • In silico modeling : Molecular docking (AutoDock Vina) predicts binding affinities to targets like β-amyloid oligomers or bacterial topoisomerases.
  • Biacore assays : Surface plasmon resonance (SPR) quantifies binding kinetics to protein targets .

Q. How can contradictory bioactivity data across studies be resolved?

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 for liver cancer) and microbial strains.
  • Purity validation : Use tandem LC-MS to rule out impurities affecting results.
  • Structural analogs : Compare data with derivatives (e.g., 6-chloro or 8-methyl analogs) to identify critical functional groups .

Q. What mechanistic insights exist for its interaction with biological targets?

  • Enzyme inhibition : Kinetic assays (e.g., fluorometric) measure inhibition of bacterial DNA gyrase or human kinases.
  • Redox modulation : Electron paramagnetic resonance (EPR) detects radical scavenging activity linked to antioxidant effects.
  • Protein binding : Fluorescence quenching studies (e.g., with BSA) quantify binding constants and thermodynamic parameters .

Q. How is crystallographic data leveraged to understand its solid-state behavior?

  • Single-crystal X-ray diffraction : Resolves intermolecular interactions (e.g., π-π stacking between chromenone cores) influencing solubility.
  • Hirshfeld surface analysis : Maps molecular contacts (e.g., H-bonding with hydroxy groups) critical for crystal packing .

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